1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde
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Overview
Description
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is an organic compound with a complex structure that includes a tert-butylphenyl group, a methylindoline moiety, and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity. Additionally, the use of solid catalysts and solvent-free conditions can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Br2, HNO3, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indoline and carbaldehyde functionalities.
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Contains a similar aromatic structure but differs in the functional groups attached.
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Another compound with a tert-butylphenyl group but with different substituents and a piperazine ring.
Uniqueness: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the indoline and carbaldehyde groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C20H23NO |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-methyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-14-11-16-12-15(13-22)5-10-19(16)21(14)18-8-6-17(7-9-18)20(2,3)4/h5-10,12-14H,11H2,1-4H3 |
InChI Key |
NTYLHKIXCSTGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)C=O |
Origin of Product |
United States |
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